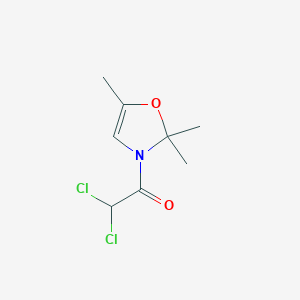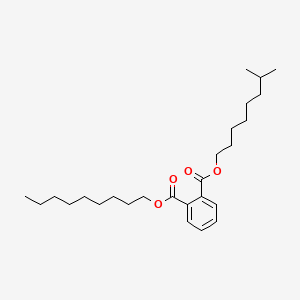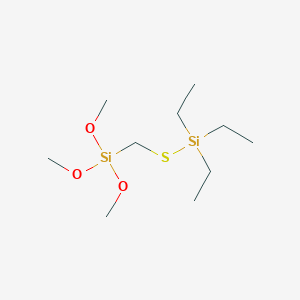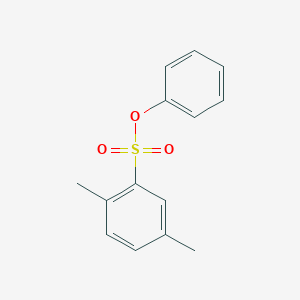
2,2-Dichloro-1-(2,2,5-trimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(2,2,5-trimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one is an organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by the presence of two chlorine atoms and a trimethyl-substituted oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2,2,5-trimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2,2,5-trimethyl-1,3-oxazole with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Safety measures are crucial due to the handling of chlorinating agents and the potential release of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(2,2,5-trimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted oxazoles.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(2,2,5-trimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the oxazole ring can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-1-(1,3-oxazol-3(2H)-yl)ethan-1-one: Lacks the trimethyl substitution, leading to different reactivity and properties.
2,2-Dichloro-1-(2,2-dimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one: Contains fewer methyl groups, affecting its steric and electronic characteristics.
Uniqueness
2,2-Dichloro-1-(2,2,5-trimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the trimethyl-substituted oxazole ring distinguishes it from other similar compounds, providing unique properties and potential advantages in various applications.
Properties
CAS No. |
105701-59-5 |
|---|---|
Molecular Formula |
C8H11Cl2NO2 |
Molecular Weight |
224.08 g/mol |
IUPAC Name |
2,2-dichloro-1-(2,2,5-trimethyl-1,3-oxazol-3-yl)ethanone |
InChI |
InChI=1S/C8H11Cl2NO2/c1-5-4-11(7(12)6(9)10)8(2,3)13-5/h4,6H,1-3H3 |
InChI Key |
MFVHJGAZZFHCJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(O1)(C)C)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B14339587.png)




![1-Azabicyclo[3.2.1]octane-7-carboxamide](/img/structure/B14339620.png)


